(Chloromercurio)ferrocene

Description

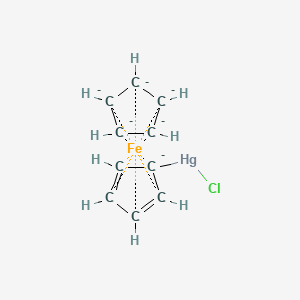

(Chloromercurio)ferrocene, also known as chloromercuriferrocene, is an organometallic compound derived from ferrocene (bis(cyclopentadienyl)iron) by substituting one or more hydrogen atoms on the cyclopentadienyl (Cp) rings with chloromercury (-HgCl) groups. Its synthesis involves treating ferrocene with mercuric acetate in a 1:1 ether-methanol mixture, yielding ferrocenylmercuric acetate intermediates, which are further processed to form the final compound .

Properties

Molecular Formula |

C10H9ClFeHg-6 |

|---|---|

Molecular Weight |

421.07 g/mol |

IUPAC Name |

chloro(cyclopenta-2,4-dien-1-yl)mercury;cyclopentane;iron |

InChI |

InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q-5;-1;;;+1/p-1 |

InChI Key |

SAPVZIVZLRUBJF-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)[Hg]Cl.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromercurio)ferrocene typically involves the reaction of ferrocene with mercuric chloride (HgCl2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chloromercurio group. The general reaction can be represented as follows:

Fe(C5H5)2+HgCl2→Fe(C5H4HgCl)(C5H5)

The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with additional steps for purification and quality control to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Chloromercurio)ferrocene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromercurio group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The ferrocene core can undergo redox reactions, where the iron center is oxidized or reduced.

Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction: Oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4) are used in these reactions.

Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (substituted)ferrocene derivatives, while oxidation and reduction reactions can produce different oxidation states of the ferrocene core .

Scientific Research Applications

(Chloromercurio)ferrocene has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.

Medicine: Research has explored its potential use in drug delivery systems and as a component in anticancer therapies.

Mechanism of Action

The mechanism by which (Chloromercurio)ferrocene exerts its effects is primarily through its ability to participate in redox reactions and form stable complexes with various ligands. The ferrocene core can undergo reversible oxidation and reduction, making it a versatile component in redox-active systems. Additionally, the chloromercurio group can interact with other molecules, facilitating the formation of complex structures .

Comparison with Similar Compounds

Key Properties and Structure

- Molecular Formula: C${10}$H$8$ClFeHg (monosubstituted) or (C${10}$H$5$FeHg)$_x$ (polymeric form).

- Structure : Mercury bridges heteroannularly between Cp rings, as confirmed by infrared (IR), nuclear magnetic resonance (NMR), and mass spectral data .

- Reactivity: Reacts with nucleophiles like NaI or Na$2$SO$3$ to form polymeric mercury-ferrocene complexes. It also undergoes transmetalation with organolithium reagents .

Comparison with Similar Compounds

Diferrocenylmercury

Structural Similarity :

- Formula : (C${10}$H$5$Fe)$_2$Hg.

- Synthesis : Prepared via similar mercury-bridging reactions but lacks chloride substituents.

- Key Differences :

Butacene (HTPB-Ferrocene Derivative)

Functional Similarity :

- Application : Both are ferrocene derivatives used in propulsion systems.

- Key Differences: Structure: Butacene incorporates a hydroxy-terminated polybutadiene (HTPB) binder, making it a high-viscosity liquid, unlike the crystalline this compound.

Mercuric Chloride (HgCl$_2$)

Functional Contrast :

- Toxicity: Both contain mercury, but HgCl$_2$ is a highly toxic inorganic salt, whereas this compound’s toxicity is mitigated by its organometallic structure.

- Reactivity: HgCl$_2$ readily dissociates into Hg$^{2+}$ and Cl$^-$, while this compound retains mercury in a covalent organometallic framework .

Data Tables

Research Findings and Discussion

- Microwave Reactivity : Ferrocene derivatives, including this compound, exhibit an "antenna effect" under microwave irradiation, enabling faster reactions at lower temperatures compared to benzene analogs .

- Spectral Analysis : IR and NMR data confirm that mercury in this compound is covalently bonded to the Cp ring, distinguishing it from ionic mercury compounds like HgCl$_2$ .

- Safety Considerations : Mercury’s presence necessitates stringent handling protocols, limiting this compound’s industrial use despite its unique reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.